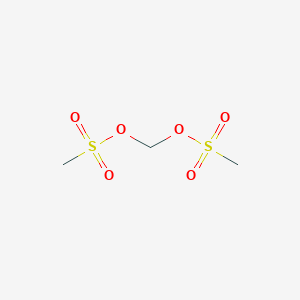

Methylene dimethanesulfonate

Descripción general

Descripción

La 3,4-Metilenodioximetanfetamina (MDMA) es un empatógeno-entactógeno potente con propiedades estimulantes y psicodélicas menores. Fue sintetizado por primera vez en 1912 por el químico de Merck, Anton Köllisch. Inicialmente utilizado para mejorar la psicoterapia, ganó popularidad como droga de la calle en la década de 1980. MDMA se asocia comúnmente con fiestas de baile, raves y música electrónica de baile .

Métodos De Preparación

Rutas sintéticas:: MDMA se puede sintetizar a partir de safrol, un compuesto natural que se encuentra en el aceite de sasafrás. Los pasos clave implican:

Isomerización del isosafrol: El safrol se isomeriza a isosafrol utilizando ácido o base.

Formación de piperonilacetona: El isosafrol se oxida a piperonilacetona.

Síntesis de MDP2P: La piperonilacetona se convierte entonces en 3,4-metilenodioxifenil-2-propanona (MDP2P).

Aminación reductora: MDP2P reacciona con metilamina para producir MDMA .

Producción industrial:: Los métodos de producción industrial implican la síntesis a gran escala de MDP2P seguida de aminación reductora. Estos procesos están estrictamente regulados debido al carácter ilícito del MDMA.

Análisis De Reacciones Químicas

DNA Alkylation and Crosslinking

MDMS induces interstrand DNA crosslinks (ICLs) by alkylating guanine residues at the N7 position, disrupting DNA replication and leading to cytotoxic effects . Key findings include:

-

Mechanism : MDMS hydrolyzes to release formaldehyde (HCHO) and methanesulfonic acid (MSA). The former mediates DNA-protein crosslinks, while the latter enhances chromatin structural changes .

-

Comparative Studies :

MDMS crosslinks histones (H1, H2a, H2b, H3, H4) and a 48-kDa non-histone protein to DNA, whereas HCHO primarily forms H4-H2b dimers .

Hydrolysis and Degradation

MDMS undergoes hydrolysis in aqueous environments, yielding formaldehyde and methanesulfonic acid :

-

Implications : The released HCHO contributes to secondary DNA-protein crosslinks, while MSA alters chromatin structure, influencing crosslinking specificity .

Reactivity with Nucleophiles

MDMS participates in nucleophilic substitution reactions due to its electrophilic methylene bridge:

Aplicaciones Científicas De Investigación

MDMA tiene indicaciones de investigación:

Tratamiento del trastorno de estrés postraumático (TEPT): Como complemento de la psicoterapia para el trastorno de estrés postraumático (TEPT).

Ansiedad social en el autismo: Utilizado para abordar la ansiedad social en el trastorno del espectro autista .

Mecanismo De Acción

MDMA afecta principalmente los sistemas de serotonina, dopamina y norepinefrina. Aumenta la liberación de serotonina, lo que lleva a alteraciones en las sensaciones, la empatía y el placer. Los objetivos moleculares y las vías exactas son complejos e implican transportadores y receptores de serotonina.

Comparación Con Compuestos Similares

MDMA tiene parientes homólogos como MDA, MDEA y MBDB. MDMA sigue siendo el compuesto más popular y ampliamente reconocido entre ellos .

Actividad Biológica

Methylene dimethanesulfonate (MDMS) is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, effects on cellular processes, and relevant research findings, including case studies and data tables.

Alkylating Agent

MDMS functions primarily as an alkylating agent , which means it can form covalent bonds with DNA and proteins, leading to cross-linking and subsequent disruption of cellular functions. The compound's mode of action involves the fission of alkyl-oxygen bonds, allowing it to react within the intracellular environment.

Biochemical Pathways

Research indicates that MDMS influences several biochemical pathways, particularly those involved in tumor growth and cell proliferation. It has been shown to exhibit antitumor activity against various cancer types, including sarcomas and carcinomas. The compound interacts with DNA, leading to significant alterations in gene expression and cellular behavior.

Cellular Effects

Cytotoxicity

MDMS has demonstrated potent cytotoxic effects against tumor cell lines. For instance, studies using the mouse lymphoma cell line P388F indicated that a 3-hour exposure to MDMS at a concentration of 0.037 mM resulted in a 50% inhibition of cell growth . This effect is attributed to its ability to target DNA and interfere with critical cellular processes such as replication and transcription.

Macromolecular Synthesis

Further investigations revealed that MDMS affects the transport of macromolecule precursors across cell membranes, influencing the uptake of essential components like thymidine, uridine, glycine, and tyrosine. This suggests a complex interplay between MDMS's alkylating properties and cellular transport mechanisms.

Study on Yoshida Lymphosarcoma Cells

A notable study characterized proteins cross-linked to DNA in Yoshida lymphosarcoma cells treated with MDMS. The results showed that MDMS induced cross-linking of various nuclear proteins (including all major histones) to DNA, which was similar to the effects observed with formaldehyde but with distinct differences in protein interactions .

- Key Findings:

- MDMS produced cross-links involving proteins of 29 kDa and 48 kDa not observed with formaldehyde alone.

- The presence of methanesulfonic acid (MSA) influenced the types of protein cross-links formed.

Pharmacokinetics

Pharmacokinetic studies suggest that certain doses of MDMS can lead to an average 20% reactivation of cellular functions post-treatment. This reactivation is crucial for understanding the therapeutic window and potential side effects associated with MDMS administration.

Safety and Hazards

While MDMS shows promise as an antitumor agent, its safety profile must be carefully evaluated. Potential hazards include its mutagenic properties, as indicated by various assays assessing its genotoxicity . Continuous research is necessary to determine safe dosage levels and long-term effects.

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of MDMS and its derivatives. Studies are focusing on:

- Optimizing synthesis methods for improved yields and purity.

- Investigating additional biological targets , including serotonin receptors relevant for psychiatric disorders.

- Exploring combination therapies that may enhance the efficacy of MDMS in cancer treatment.

Data Summary

| Study/Source | Findings | Notes |

|---|---|---|

| Research on P388F Cell Line | 50% inhibition at 0.037 mM | Cytotoxicity attributed to alkylation |

| Yoshida Lymphosarcoma Study | Cross-linking of histones | Differences noted compared to formaldehyde |

| Pharmacokinetics | 20% reactivation potential | Important for therapeutic applications |

Propiedades

IUPAC Name |

methylsulfonyloxymethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLZWWDXNXZGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166019 | |

| Record name | Methylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-72-9 | |

| Record name | Methanediol, 1,1-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene dimethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49AEH8FWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methylene dimethanesulfonate affect cell viability and macromolecular synthesis?

A1: this compound exhibits potent cytotoxicity against tumor cell lines. Research using the mouse lymphoma cell line P388F demonstrated that a 3-hour exposure to this compound at a concentration of 0.037 mM resulted in a 50% inhibition of cell growth []. This effect is attributed to its alkylating properties, primarily targeting DNA and interfering with vital cellular processes like DNA replication and transcription. Further studies revealed that this compound differentially impacts the transport of macromolecule precursors across the cell membrane, affecting the uptake of thymidine, uridine, glycine, and tyrosine []. This differential action suggests a complex interplay between this compound's alkylating properties and cellular transport mechanisms.

Q2: What insights do we have into the interaction of this compound with DNA?

A2: Research indicates that this compound forms cross-links between DNA and proteins []. While the specific proteins involved and the downstream consequences of this cross-linking haven't been fully elucidated in the provided abstracts, this interaction highlights the potential for this compound to disrupt crucial DNA-protein interactions involved in DNA replication, repair, and gene expression. This understanding is vital for comprehending the compound's mechanism of action and its antitumor activity.

Q3: Are there structural analogs of this compound, and how does their activity compare?

A3: Yes, there are structural analogs of this compound. One study investigated the effects of Methyl methanesulfonate, Ethyl methanesulfonate, and Isopropyl methanesulfonate alongside this compound []. Interestingly, this compound emerged as the most potent compound, with an IC50 of 0.037 mM, significantly lower than Methyl methanesulfonate (IC50 = 0.1 mM) and the other two analogs, which showed minimal inhibition at the tested concentrations []. This difference in activity suggests that subtle modifications to the alkylating group structure can significantly impact the compound's potency, possibly due to altered reactivity or target affinity. Further research exploring the structure-activity relationship of these analogs could unveil valuable insights for designing more effective and selective alkylating agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.